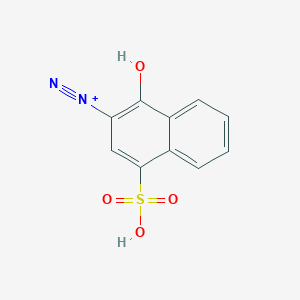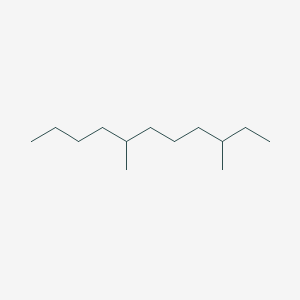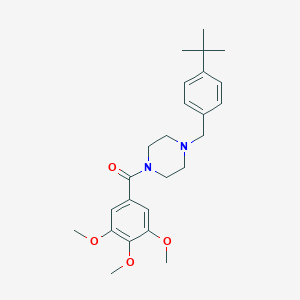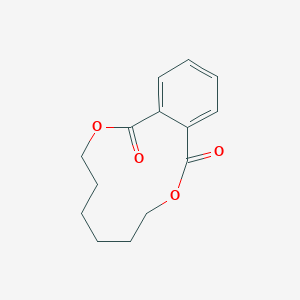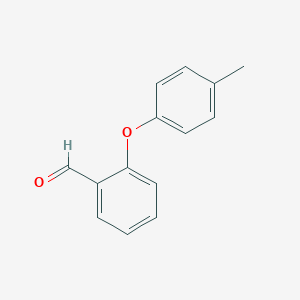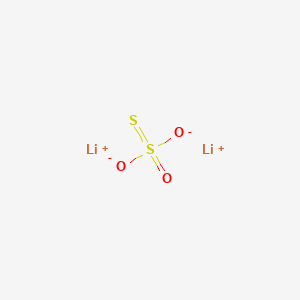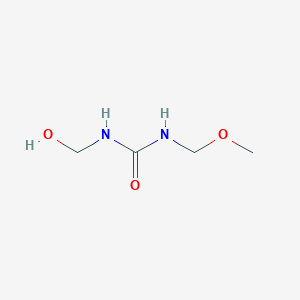![molecular formula C16H19Cl4NO9 B101692 beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate CAS No. 18422-35-0](/img/structure/B101692.png)
beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate, commonly known as TET, is a chemical compound that has been extensively used in scientific research applications. TET is a derivative of tetrachloroethylene and has been used in various biochemical and physiological studies due to its unique chemical properties.
Mecanismo De Acción
TET inhibits DNMTs by binding to the enzyme's active site, which prevents the enzyme from adding methyl groups to DNA. TET also promotes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) through its ten-eleven translocation (TET) family of enzymes. This process is known as active DNA demethylation, which plays a crucial role in gene expression regulation.
Biochemical and Physiological Effects:
TET has been shown to have various biochemical and physiological effects. Studies have shown that TET can induce DNA demethylation, which can lead to changes in gene expression. TET has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, TET has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TET in lab experiments is its potency as a DNMT inhibitor. TET has been shown to be more potent than other DNMT inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine. However, one of the limitations of using TET is its toxicity. TET has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For TET research include the development of TET analogs and the use of TET in gene therapy and the development of epigenetic drugs.
Métodos De Síntesis
The synthesis of TET involves the reaction of tetrachloroethylene with 2-deoxy-D-glucose in the presence of acetic anhydride. The reaction yields TET as a white crystalline solid, which is then purified by recrystallization. The purity of TET can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
TET has been extensively used in scientific research applications, particularly in the field of epigenetics. TET is a potent inhibitor of DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA. DNMTs play a crucial role in gene expression regulation, and aberrant DNA methylation is associated with various diseases, including cancer.
Propiedades
| 18422-35-0 | |
Fórmula molecular |
C16H19Cl4NO9 |
Peso molecular |
511.1 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-(1,2,2,2-tetrachloroethylideneamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19Cl4NO9/c1-6(22)26-5-10-12(27-7(2)23)13(28-8(3)24)11(14(30-10)29-9(4)25)21-15(17)16(18,19)20/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 |
Clave InChI |
KAXAEASMGFIALC-DHGKCCLASA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C |
Sinónimos |
2-Deoxy-2-[(tetrachloroethylidene)amino]-β-D-glucopyranose 1,3,4,6-tetraacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


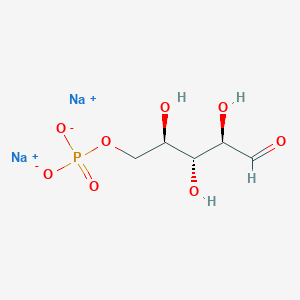

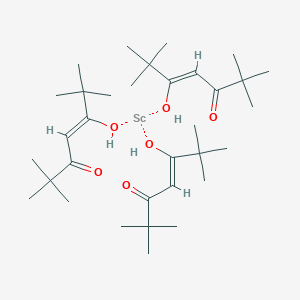
![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)
